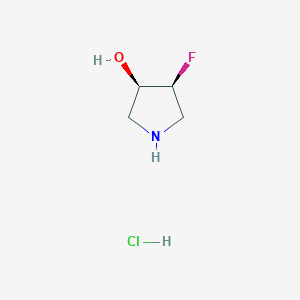

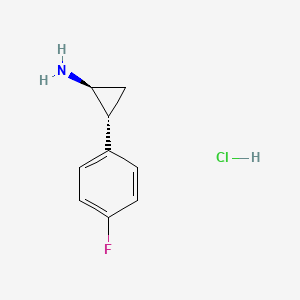

![molecular formula C7H9N5O B1448857 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol CAS No. 2089255-35-4](/img/structure/B1448857.png)

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

Overview

Description

Triazolo[4,3-a]pyrazine derivatives are a class of nitrogen-containing heterocycles that are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Chemical Reactions Analysis

The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol, such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, possess potent anticonvulsant activity. These compounds have been synthesized and tested against maximal electroshock-induced seizures in rats, with some exhibiting significant efficacy. This indicates the potential of these derivatives in developing new anticonvulsant drugs (Kelley et al., 1995).

Adenosine Receptor Antagonism

The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, related to 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol, has been identified as a versatile framework for designing potent adenosine human receptor antagonists. This structural motif has been utilized to target the hA2A adenosine receptor subtype, showing not only high affinity but also selectivity. Such compounds have potential applications in treating Parkinson's disease, as demonstrated by their ability to counteract neurotoxicity in cultured human neuroblastoma cells (Falsini et al., 2017).

Novel Synthetic Methodologies

A straightforward one-pot synthesis methodology for fused 3-aminotriazoles, including 3-amino-[1,2,4]triazolo[4,3-a]pyridines and related structures, has been developed. This method demonstrates the versatility of the core structure in facilitating synthetic accessibility to complex heterocycles, which are valuable in medicinal chemistry and drug design (Comas et al., 2009).

Biological Activity

The triazolo[4,3-a]pyrazine ring system, closely related to 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol, serves as a platform for developing compounds with various biological activities. This includes antimicrobial and anticancer properties, demonstrating the compound's potential in contributing to new therapeutic agents (Mallisetty et al., 2022).

Antimicrobial Applications

Several studies have focused on the antimicrobial properties of derivatives synthesized from the core structure of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol. These compounds have shown promising activity against various bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance (Idrees et al., 2019).

Future Directions

In recent years, infectious diseases have posed major challenges to human health. This widespread infection reveals a gradual decrease of sensitivity to the currently used antimicrobial agents . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . The exploration of [1,2,4]triazolo[4,3-a]pyrazine as antimicrobial agents is a promising future direction .

properties

IUPAC Name |

3-(2-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6/h3-4H,1-2,8H2,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNKDQUOYZTIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

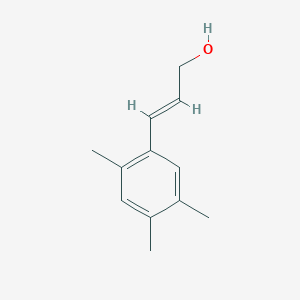

![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)

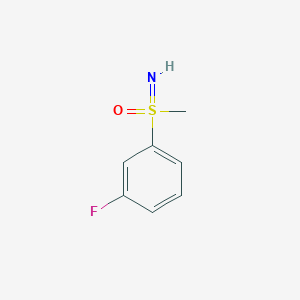

![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B1448781.png)

![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)

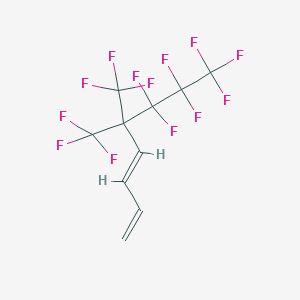

![1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine](/img/structure/B1448797.png)